(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(2-chlorophenyl)methoxy]amine
Description
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Properties
IUPAC Name |
(E)-N-[(2-chlorophenyl)methoxy]-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2F3N2O2/c21-17-4-2-1-3-14(17)12-28-27-10-13-5-7-16(8-6-13)29-19-18(22)9-15(11-26-19)20(23,24)25/h1-11H,12H2/b27-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMYACSDZGPYCS-YPXUMCKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON=CC2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CO/N=C/C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene][(2-chlorophenyl)methoxy]amine, also known by its CAS number 1092343-82-2, is a complex organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C21H16ClF3N2O3, with a molecular weight of 436.81 g/mol. The structure includes a trifluoromethyl group and multiple aromatic rings, which are known to influence biological activity through various mechanisms, including enzyme inhibition and receptor binding.
Enzyme Inhibition
Research has indicated that compounds featuring trifluoromethyl groups can exhibit significant biological activity by interacting with enzymes. For instance, studies have shown that similar compounds can inhibit cholinesterases and cyclooxygenases, which are critical in neurodegenerative diseases and inflammatory conditions.
- Cholinesterase Inhibition : Compounds with similar structures have demonstrated inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example:
- Cyclooxygenase Inhibition : The compound may also inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. For instance, related derivatives were found to moderately inhibit COX-2 with IC50 values ranging from 15 μM to 30 μM .
Antioxidant Activity
The antioxidant properties of compounds containing trifluoromethyl groups have been explored in various studies. These compounds can scavenge free radicals, thus potentially reducing oxidative stress in cells.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxicity of similar compounds against breast cancer cell lines (MCF-7). Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 μM to 20 μM . The presence of electron-withdrawing groups was correlated with increased cytotoxicity.
- Molecular Docking Studies : Computational studies using molecular docking have revealed that the trifluoromethyl group interacts favorably with active sites of target enzymes through hydrogen bonds and halogen bonds. This interaction is crucial for enhancing the biological activity of these compounds .
Table 1: Biological Activity Summary of Related Compounds
| Compound Name | Target Enzyme | IC50 Value (μM) | Activity Type |
|---|---|---|---|
| Compound A | AChE | 10.4 | Inhibitor |
| Compound B | BChE | 9.2 | Inhibitor |
| Compound C | COX-2 | 15.0 | Inhibitor |
| Compound D | LOX-15 | 18.5 | Inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
